methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chloroaniline with a suitable pyrroloquinoxaline precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
Methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Indole Derivatives: Compounds with an indole core, known for their diverse biological activities.
Benzimidazole Derivatives: Compounds with a benzimidazole core, often used in medicinal chemistry.
Uniqueness
Methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its chlorophenyl and pyrroloquinoxaline moieties contribute to its potential as a versatile compound in various research and industrial applications.
Biological Activity
Methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by research findings and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a pyrroloquinoxaline core with an amino group and a chlorophenyl substituent. This configuration is significant in determining its biological activity.
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrroloquinoxaline derivatives, including the compound .
- Cell Line Studies : The compound was tested against various human cancer cell lines such as HeLa (cervical), PC3 (prostate), and Caco-2 (colorectal). Results indicated that it exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic markers. This suggests that this compound may function as a pro-apoptotic agent.
2. Antibacterial Activity
The compound has also shown promising antibacterial properties against several bacterial strains.
- Tested Strains : The antibacterial efficacy was evaluated against Escherichia coli, Bacillus spizizenii, and Pseudomonas aeruginosa. Certain derivatives exhibited notable inhibition zones in disc diffusion assays, indicating their potential as antibacterial agents .
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
E. coli | 15 | |
Bacillus spizizenii | 12 | |
Pseudomonas aeruginosa | Not specified |
3. Antioxidant Activity
Research has also highlighted the antioxidant capabilities of pyrroloquinoxaline derivatives.
- DPPH Radical Scavenging Assay : In studies assessing radical scavenging activity using the DPPH assay, this compound demonstrated effective radical scavenging activity comparable to known antioxidants like Trolox .
Case Studies
Recent case studies have illustrated the compound's potential in therapeutic applications:
- Anticancer Case Study : A study involving a series of pyrroloquinoxaline derivatives revealed that those with electron-donating groups at specific positions showed enhanced anticancer activity against HeLa cells, suggesting structure-activity relationships that could guide future drug development .
- Antibacterial Case Study : Another investigation focused on the antibacterial properties of various quinoxaline derivatives. The study found that specific modifications to the pyrroloquinoxaline structure significantly improved activity against gram-negative bacteria like E. coli and Pseudomonas aeruginosa.
Properties
Molecular Formula |
C18H13ClN4O2 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
methyl 2-amino-1-(3-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C18H13ClN4O2/c1-25-18(24)14-15-17(22-13-8-3-2-7-12(13)21-15)23(16(14)20)11-6-4-5-10(19)9-11/h2-9H,20H2,1H3 |
InChI Key |
YPUHVJWDAAYVHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)Cl)N |
Origin of Product |
United States |
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